molecular formula C14H19BrN2O2 B13487838 Tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoxaline-1(2h)-carboxylate

Tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoxaline-1(2h)-carboxylate

Cat. No.: B13487838
M. Wt: 327.22 g/mol
InChI Key: QFBHWASCYIVRJM-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the tetrahydroquinoxaline core.

Preparation Methods

The synthesis of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 4-methyl-1,2,3,4-tetrahydroquinoxaline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .

Chemical Reactions Analysis

Tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Quinoxaline derivatives are known for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

These comparisons highlight the unique structural features and reactivity of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate.

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 6-bromo-4-methyl-2,3-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16(4)12-9-10(15)5-6-11(12)17/h5-6,9H,7-8H2,1-4H3

InChI Key

QFBHWASCYIVRJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2=C1C=CC(=C2)Br)C

Origin of Product

United States

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